

Tyrphostin AG 112: A Comparative Guide to Receptor Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Tyrphostin AG 112**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While specific quantitative data on its cross-reactivity with a broad panel of other receptor tyrosine kinases (RTKs) is not extensively available in public literature, this document outlines the known inhibitory activity of **Tyrphostin AG 112** and provides detailed experimental protocols for researchers to assess its selectivity profile.

Overview of Tyrphostin AG 112

Tyrphostin AG 112 is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases. It acts as an EGFR phosphorylation inhibitor, making it a valuable tool for studying EGFR-mediated signaling pathways and a potential starting point for the development of more selective anticancer agents. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile[1]
Chemical Formula	C13H8N4O[1][2]
Molecular Weight	236.23 g/mol [1][2]
Primary Target	Epidermal Growth Factor Receptor (EGFR)[2][3] [4]

Cross-Reactivity Profile of Tyrphostin AG 112

A comprehensive cross-reactivity profile of **Tyrphostin AG 112** against a wide array of receptor tyrosine kinases, with corresponding IC50 or Ki values, is not readily available in the public domain. The primary reported activity of **Tyrphostin AG 112** is the inhibition of EGFR phosphorylation[2][3][4].

For context, studies on other tyrphostin derivatives have shown varying degrees of selectivity. For instance, Tyrphostin AG 1112 demonstrates inhibitory activity against p210bcr-abl (IC50 = $2 \mu M$), EGFR (IC50 = $15 \mu M$), and PDGFR (IC50 = $20 \mu M$). Another compound, Tyrphostin AG 879, is a potent inhibitor of HER2/ErbB2 (IC50 = $1 \mu M$) with significant selectivity over EGFR and PDGFR[5]. Some potent EGFR inhibitors from the tyrphostin class have been observed to inhibit the insulin receptor kinase, but at concentrations 100 to 1000 times higher than those required for EGFR inhibition, suggesting a degree of selectivity[1].

Given the absence of a broad kinase panel screening for **Tyrphostin AG 112**, researchers are encouraged to perform their own selectivity profiling to determine its suitability for their specific experimental needs. The following section provides a detailed protocol for such an assessment.

Experimental Protocols

This section details a generalized protocol for determining the in vitro cross-reactivity of **Tyrphostin AG 112** against a panel of receptor tyrosine kinases.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of **Tyrphostin AG 112** to inhibit the activity of various receptor tyrosine kinases. The protocol is based on a standard radiometric or fluorescence-based assay format.

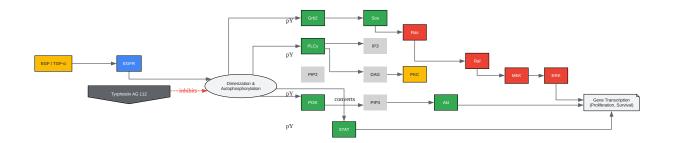
Materials:

- Recombinant human receptor tyrosine kinases (e.g., EGFR, HER2, VEGFR2, PDGFRβ, FGFR1, InsR)
- Tyrphostin AG 112 (stock solution in DMSO)
- ATP (Adenosine Triphosphate), [y-32P]ATP or fluorescently-labeled ATP analog
- Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 96-well or 384-well assay plates
- Phosphocellulose paper or other capture membrane (for radiometric assay)
- Scintillation counter or fluorescence plate reader
- Stop solution (e.g., 75 mM phosphoric acid for radiometric assay; EDTA solution for fluorescence-based assays)

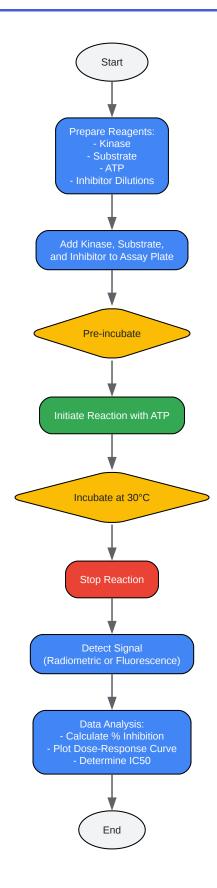
Procedure:

- Prepare Kinase Reactions:
 - In each well of the assay plate, add the kinase reaction buffer.
 - Add the specific recombinant receptor tyrosine kinase to each well.
 - Add the substrate peptide or protein.
- Add Inhibitor:

- \circ Prepare serial dilutions of **Tyrphostin AG 112** in DMSO. A typical concentration range to test would be from 0.01 μM to 100 μM.
- Add the diluted Tyrphostin AG 112 or DMSO (as a vehicle control) to the appropriate wells.
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
 - Prepare a solution of ATP and [y-32P]ATP (or fluorescent ATP analog) in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
 - Add the ATP solution to each well to start the reaction.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Detect Signal:
 - For Radiometric Assay:
 - Add the stop solution to terminate the reaction.
 - Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
 - Wash the paper multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
 - Measure the radioactivity of each spot using a scintillation counter.
 - For Fluorescence-Based Assay:
 - Add the stop solution containing EDTA.
 - Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis:



- Calculate the percentage of kinase activity for each Tyrphostin AG 112 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.


Signaling Pathways and Experimental Workflows EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF- α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various signaling proteins and initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinpgx.org [clinpgx.org]
- 4. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation Ask this paper | Bohrium [bohrium.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tyrphostin AG 112: A Comparative Guide to Receptor Tyrosine Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931776#cross-reactivity-of-tyrphostin-ag-112-with-other-receptor-tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com